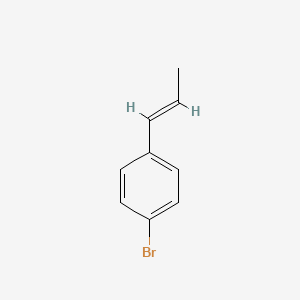

Benzene, 1-bromo-4-(1-propenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various bromo-substituted benzene compounds has been explored in several studies. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, highlighting its role as a precursor for graphene nanoribbons . Another study describes the preparation of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, emphasizing the differences in molecular packing due to various intermolecular interactions . Efficient routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, with the bromo derivative being used for Suzuki reactions and other coupling processes . The synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene via Wittig-Horner reaction is also reported, with a focus on its fluorescence properties .

Molecular Structure Analysis

The molecular structure of these bromo-substituted benzenes has been characterized using various techniques. The dihedral angles between the planes of substituted benzene rings and other groups have been measured, providing insight into the molecular conformation . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been solved, revealing strong interionic hydrogen bonds . Additionally, the proximity of ethynyl groups in the crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene suggests potential for cyclotrimerization .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzenes has been investigated, particularly in the context of their potential for further functionalization. For example, the bromo derivative from the synthesis of functionalized 4-R-1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions and can be converted into other compounds through reactions with organometallic reagents . The potential for cyclotrimerization in the crystal of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene is also a notable chemical reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse. The crystal structures of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show different packing interactions, which can affect their physical properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been studied, revealing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene exhibit supramolecular features such as hydrogen bonding and \u03c0\u2013\u03c0 interactions .

Aplicaciones Científicas De Investigación

Dendritic Carbosilanes Synthesis

Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene is used to create molecular building block precursors. These precursors are pivotal in dendritic extension, offering a modular methodology for the synthesis of modified carbosilane dendrimers, including 14 (Casado & Stobart, 2000).

Elimination Kinetics Study

The gas-phase elimination kinetics of 1-bromo-3-phenylpropane, related to 1-bromo-4-(1-propenyl)benzene, were studied, providing insights into the homogeneous, unimolecular nature of such reactions and their first-order rate law compliance (G. Chuchani & I. Martín, 1990).

Functionalized Benzene Derivatives

Research into 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for benzyne precursors, Lewis acid catalysts, and certain luminophores, involves functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from either 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene/bis(pinacolato)diborane (Reus et al., 2012).

Graphene Nanoribbons Precursor

1-Bromo-4-(3,7-dimethyloctyl)benzene, structurally similar to 1-bromo-4-(1-propenyl)benzene, is synthesized and characterized as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (S. Patil et al., 2012).

Fluorescence Properties in Luminescent Materials

1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibits fluorescence properties in solution and solid state, indicating its potential application in luminescent materials and exhibiting aggregation-induced emission (AIE) peculiarity (Liang Zuo-qi, 2015).

Molecular Electronics

Aryl bromides like 1-bromo-4-(methoxymethyl)benzene serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics, demonstrating their role as building blocks for thiol end-capped molecular wires (Stuhr-Hansen et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-[(E)-prop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLLGVHMGYUAX-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-4-(1-propenyl)- | |

CAS RN |

4489-23-0 |

Source

|

| Record name | Benzene, 1-bromo-4-(1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)